N-(2,4-difluorophenyl)-N'-1-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-1-naphthylurea, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has since been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mechanism of Action
Diflunisal works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, diflunisal reduces inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. In addition, diflunisal has been shown to inhibit the formation of Aβ plaques in the brain, which are associated with Alzheimer's disease. Diflunisal has also been found to reduce oxidative stress in the brain, which can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
Diflunisal has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and has a well-established mechanism of action. However, diflunisal has some limitations. It has a relatively short half-life and can be toxic at high doses. In addition, diflunisal can interfere with other enzymes in the body, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment. In addition, diflunisal may have potential applications in the treatment of other conditions such as Parkinson's disease and multiple sclerosis. Further research is needed to explore these possibilities. Finally, diflunisal may have potential as a tool for studying the role of inflammation and oxidative stress in various diseases.
Synthesis Methods
Diflunisal can be synthesized through a reaction between 2,4-difluoronitrobenzene and 1-naphthylamine. The reaction is catalyzed by a base such as sodium hydroxide and carried out in a solvent such as dimethylformamide. The resulting product is then purified through recrystallization.
Scientific Research Applications
Diflunisal has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta (Aβ) plaques, which are a hallmark of the disease. In addition, diflunisal has been found to reduce inflammation and oxidative stress in the brain, which are also associated with Alzheimer's disease.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIMAGSCXMQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.